n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride
Description
Chemical Identity: The compound, also known as VU0285655-1 (CAS: 1158347-73-9), has the molecular formula C₂₅H₂₇N₅O₂·HCl and a molecular weight of 465.98 g/mol (free base: 429.514 g/mol) . Its structure features a 1,3,8-triazaspiro[4.5]decan-4-one core linked to a quinoline-3-carboxamide group via an ethyl chain, with a hydrochloride salt enhancing solubility .
Biological Activity:
This compound is a potent and selective inhibitor of phospholipase D2 (PLD2), exhibiting >100-fold selectivity over PLD1 isoforms. It inhibits PLD2 with an IC₅₀ of ~20 nM and has been validated in both mammalian and plant systems (e.g., Arabidopsis PLDζ2 inhibition) . Its mechanism involves competitive binding to the PLD2 active site, disrupting phosphatidic acid production, a key lipid signaling molecule .
Properties
Molecular Formula |
C25H28ClN5O2 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H27N5O2.ClH/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21;/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32);1H |
InChI Key |
SQGRPSWPGSTHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride primarily involves:
- Construction of the 1,3,8-triazaspiro[4.5]decane core with a 4-oxo and 1-phenyl substitution.
- Functionalization at the 8-position with an ethyl linker bearing an amino group.
- Coupling of this aminoethyl intermediate with quinoline-3-carboxylic acid to form the amide bond.
- Formation of the hydrochloride salt to improve compound stability and handling.
This approach is confirmed by the experimental synthesis reported in peer-reviewed literature and patent documents.
Key Synthetic Steps
Synthesis of 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- The spirocyclic core bearing the 4-oxo and 1-phenyl groups is synthesized first. This involves cyclization reactions forming the triazaspiro ring system.
- The 8-position is functionalized with a 2-aminoethyl side chain, typically via nucleophilic substitution or reductive amination methods.
- This intermediate (compound 7 in literature) serves as the key building block for subsequent coupling.
Amide Bond Formation with Quinoline-3-carboxylic Acid
- The amino group on the 8-(2-aminoethyl) side chain is coupled with quinoline-3-carboxylic acid.
- The coupling reaction is generally carried out using standard peptide coupling reagents or activating agents such as carbodiimides (e.g., EDC, DCC) often in the presence of catalysts or bases.
- The reaction conditions are optimized to achieve high yield and purity of the amide product.
Formation of Hydrochloride Salt
- The free base amide is treated with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent (e.g., isopropanol) to form the hydrochloride salt.
- This step enhances the compound's crystalline nature, stability, and facilitates purification.
Representative Experimental Procedure
From the literature (2009 study on PLD2 inhibitors):
- A flask is charged with 8-(2-aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (695 mg, 2.00 mmol), quinoline-3-carboxylic acid (381 mg, 2.20 mmol), and coupling reagents under inert atmosphere.
- The mixture is stirred under controlled temperature until the reaction completes.
- The product is isolated by standard extraction, crystallization, and purified.
- The final compound is converted to the hydrochloride salt by treatment with anhydrous HCl and recrystallized from isopropanol.
Data Tables and Research Findings
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting amine: 8-(2-aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one; Quinoline-3-carboxylic acid; Coupling agents (e.g., EDC, HOBt) | Amide bond formation via peptide coupling | High yield reported; reaction monitored by TLC and NMR |
| 2 | Anhydrous HCl in isopropanol | Formation of hydrochloride salt | Crystalline solid obtained; melting point and purity confirmed by IR and elemental analysis |
| 3 | Purification | Recrystallization from isopropanol or other solvents | High purity (>95%) verified by analytical methods |
Additional Notes on Synthetic Variations and Optimization
- The spirocyclic core can be synthesized via alkylation of 1,3,8-triazaspiro[4.5]decane derivatives with appropriate alkyl halides, as detailed in earlier patents.
- Protection of nitrogen atoms during early stages (e.g., benzyl protection) may be used to control regioselectivity and prevent side reactions, with subsequent deprotection.
- Bases such as sodium carbonate or organic amines (triethylamine) facilitate alkylation and coupling reactions.
- Trace additives like potassium iodide can accelerate alkylation steps.
- The final hydrochloride salt form improves compound handling, stability, and is preferred for biological evaluation.
Source Diversity and Reliability
The preparation methods summarized here are drawn from:
- Patent US3839341A detailing substituted 1,3,8-triazaspiro[4.5]decane derivatives and alkylation methods.
- Peer-reviewed scientific article from the National Center for Biotechnology Information (NCBI) on PLD2 inhibitor synthesis, providing detailed experimental procedures.
- European patent EP3138841A1 describing related spirocyclic compounds and synthetic routes.
- Additional patent EP3310780A1 providing insights into carboxylic acid derivatives of the spirocyclic scaffold.
These sources represent a broad and authoritative base excluding any unreliable or non-peer-reviewed websites.
Chemical Reactions Analysis
Types of Reactions
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The compound may bind to allosteric sites, altering the activity of its targets and affecting various cellular pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Insights from Structural Comparisons
Core Modifications: The 1,3,8-triazaspiro[4.5]decan-4-one core is critical for binding to PLD2 and DDR1. Modifications to the spirocyclic system (e.g., alkylation at position 3) reduce potency . Quinoline vs. Benzamide: Replacement of quinoline-3-carboxamide with halogenated benzamides (e.g., in Lavieri et al.’s derivatives) maintains PLD2 inhibition but alters pharmacokinetics .
Linker Optimization :
- Ethyl linkers (as in VU0285655-1) optimize steric compatibility with PLD2’s hydrophobic pocket, while butanamide linkers (e.g., 23c, 36a) enhance KRAS-PDEd binding .
Substituent Effects: Halogenation: Fluorine or chlorine on the benzamide ring (e.g., in halogenated derivatives) improves PLD2 selectivity and metabolic stability .
Therapeutic Implications
- PLD2 Inhibitors : VU0285655-1 and halogenated benzamides show promise in oncology by disrupting lipid-mediated signaling .
- DDR1 Inhibitors : Compound C and analogues target fibrosis and renal dysfunction, highlighting the core’s versatility .
- KRAS-PDEd Inhibitors : Butanamide derivatives (e.g., 23c, 36a) demonstrate efficacy in patient-derived tumor models .
Biological Activity
n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride, also known by its CAS number 1158347-73-9, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H27N5O2, with a molecular weight of 429.51 g/mol. The structure features a quinoline moiety linked to a triazaspirodecane derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O2 |
| Molecular Weight | 429.51 g/mol |
| CAS Number | 1158347-73-9 |
| Density | 1.29 g/cm³ (predicted) |
| Boiling Point | 756.6 °C (predicted) |
Phospholipase D Inhibition
One of the primary biological activities of this compound is its role as a phospholipase D2 (PLD2) inhibitor . PLD2 plays a critical role in various cellular processes, including membrane trafficking and signal transduction. Inhibition of PLD2 has been shown to promote autophagy in colorectal cancer cells, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Research indicates that derivatives of the quinoline structure exhibit significant antibacterial and antifungal properties . For instance, compounds similar to n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide have demonstrated effectiveness against various strains such as Staphylococcus aureus and Candida albicans, outperforming traditional antibiotics like norfloxacin and chloramphenicol .
The mechanism through which n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide exerts its effects involves modulation of signaling pathways related to cell proliferation and survival. By inhibiting PLD2, the compound impacts downstream signaling cascades that are critical for tumor growth and resistance to apoptosis.
Study on Autophagy Induction
In a study published by Lee et al., it was found that the compound significantly induced autophagy in colorectal cancer cells through PLD inhibition. This effect was measured using western blot analysis to assess levels of autophagy markers such as LC3-II and p62 .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives against clinical isolates. The results indicated that n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline derivatives exhibited MIC values lower than those of standard treatments .
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride?
The synthesis typically involves multi-step organic reactions, including spirocyclic intermediate formation and subsequent functionalization. For example, tert-butyl 4-oxo-3-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate can be treated with HCl in dioxane (4.0 M, 48 h at ambient temperature) to remove the Boc protecting group and yield the free amine intermediate . Coupling this intermediate with quinoline-3-carboxylic acid derivatives via carbodiimide-mediated amidation is a common approach. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products.
Q. How is the structural integrity of the spirocyclic core validated during synthesis?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, X-ray studies of analogous spirocyclic compounds (e.g., Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate) confirm the spiro[4.5]decane geometry and substituent orientation . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.
Q. What in vitro assays are used to assess target engagement for this compound?
Phospholipase D2 (PLD2) inhibition is evaluated using fluorometric or radiometric assays. For instance, a modified Amplex® Red assay measures choline release from phosphatidylcholine substrates. IC50 values are determined by titrating the compound against recombinant human PLD2, with positive controls (e.g., 5-fluoro-2-indolyl des-chlorohalopemide) to validate assay sensitivity .
Advanced Research Questions
Q. How does halogen substitution on the benzamide moiety influence isoform selectivity between PLD1 and PLD2?
Structure-activity relationship (SAR) studies reveal that halogen atoms (e.g., Cl, Br) at the benzamide’s para position enhance PLD2 selectivity by >100-fold over PLD1. Molecular docking suggests halogens stabilize interactions with PLD2’s hydrophobic subpocket (residues Leu524 and Phe549), which is less accommodating in PLD1 due to steric differences . For example, a chloro-substituted derivative showed a PLD2 IC50 of 20 nM vs. PLD1 IC50 >10 µM .
Q. What experimental models are suitable for evaluating anti-fibrotic or anti-cancer effects mediated by PLD2 inhibition?
- In vitro: Renal fibrosis models (e.g., TGF-β-stimulated human proximal tubular cells) assess attenuation of collagen deposition via Western blot or immunofluorescence .
- In vivo: Genetic mouse models of Alport Syndrome (e.g., Col4a3−/− mice) demonstrate reduced renal fibrosis and preserved glomerular filtration rate (GFR) after treatment .
- Cancer: Prostate cancer cell lines (e.g., PC-3) treated with the compound show reduced proliferation (MTT assay) and colony formation (soft agar assay) via PLD2/mTOR pathway suppression .
Q. How can contradictory data on PLD2 inhibition efficacy across studies be reconciled?
Discrepancies often arise from assay conditions (e.g., lipid substrate composition, ATP concentration) or cell-type-specific PLD2 interactomes. For example:
Q. What strategies optimize bioavailability for in vivo studies?
- Prodrug approaches: Esterification of the carboxamide group (e.g., ethyl ester prodrugs) improves intestinal absorption .
- Formulation: Nanoparticle encapsulation (e.g., PEG-PLGA) enhances plasma half-life in murine models, as demonstrated with analogous quinoline derivatives .
- Pharmacokinetics (PK): LC-MS/MS quantifies plasma concentrations, with AUC(0–24h) and Cmax used to adjust dosing regimens .
Q. How does the compound’s spirocyclic structure impact off-target binding?
The rigid spirocyclic core reduces conformational flexibility, minimizing interactions with non-target kinases (e.g., EGFR, VEGFR2). Selectivity profiling using kinase inhibitor libraries (e.g., Eurofins KinaseProfiler™) confirmed >90% specificity for PLD2 at 1 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
